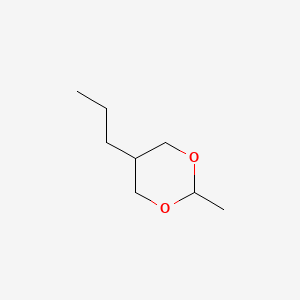![molecular formula C4H4Cl3NO B14702445 N-[(1E)-2,2,2-Trichloroethylidene]acetamide CAS No. 26404-44-4](/img/structure/B14702445.png)
N-[(1E)-2,2,2-Trichloroethylidene]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1E)-2,2,2-Trichloroethylidene]acetamide is an organic compound with the molecular formula C4H4Cl3NO It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by a trichloroethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-2,2,2-Trichloroethylidene]acetamide typically involves the reaction of acetamide with trichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economical and sustainable production of the compound. The purification of the final product is achieved through techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1E)-2,2,2-Trichloroethylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroethylidene group to less chlorinated or dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce less chlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1E)-2,2,2-Trichloroethylidene]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trichloroethylidene groups into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[(1E)-2,2,2-Trichloroethylidene]acetamide involves its interaction with specific molecular targets and pathways. The trichloroethylidene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Hexamethylene bis(acetamide): A compound with similar structural features but different functional groups.
Acetamide, N-(2,2,2-trichloroethylidene): A closely related compound with slight variations in the chemical structure.
Uniqueness
N-[(1E)-2,2,2-Trichloroethylidene]acetamide is unique due to its specific trichloroethylidene group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
26404-44-4 |
|---|---|
Molekularformel |
C4H4Cl3NO |
Molekulargewicht |
188.44 g/mol |
IUPAC-Name |
N-(2,2,2-trichloroethylidene)acetamide |
InChI |
InChI=1S/C4H4Cl3NO/c1-3(9)8-2-4(5,6)7/h2H,1H3 |
InChI-Schlüssel |
LFCXWERAKAEXPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N=CC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





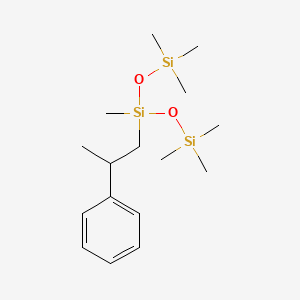
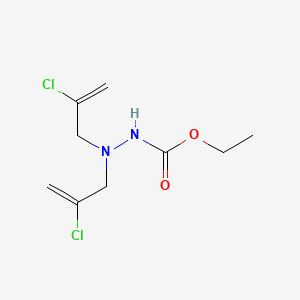
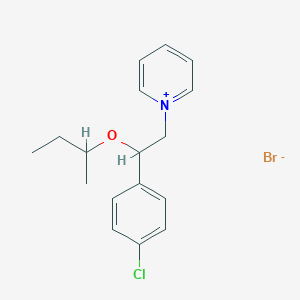
![2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-](/img/structure/B14702408.png)
![2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B14702410.png)
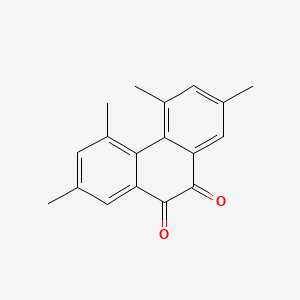
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl-](/img/structure/B14702414.png)


